Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by its unique structure, which includes a bromine atom, a methoxy group, and a carboxylate ester group attached to the indole core
Mechanism of Action
Target of Action
Indole derivatives are known to interact with multiple receptors in the body . They are important types of molecules and natural products and play a main role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and the receptors they interact with . Without specific information on “Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate”, it’s difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of indole derivatives can vary widely and are influenced by their specific chemical structure
Result of Action
The molecular and cellular effects of indole derivatives can vary widely depending on their specific structure and the receptors they interact with
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent bromination, methylation, and esterification steps are employed to introduce the bromine, methoxy, and carboxylate ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group, and the carboxylate ester can be reduced to an alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted indole derivatives.
Oxidation: Formation of hydroxylated indole derivatives.
Reduction: Formation of reduced indole derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Ethyl 6-bromo-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
Ethyl 6-bromo-5-hydroxy-1-methyl-2-phenylsulfanylmethylindole-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl 6-bromo-2-(bromomethyl)-5-methoxy-1-methyl-1H-indole-3-carboxylate: Contains an additional bromomethyl group.
These compounds share the indole core but differ in their substituents, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 6-bromo-5-methoxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO3/c1-4-24-19(22)18-12(2)21(13-8-6-5-7-9-13)16-11-15(20)17(23-3)10-14(16)18/h5-11H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDMHTWNMLCNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC)Br)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.